molecular formula C12H12BO5P B11764081 (4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid

(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid

Cat. No.: B11764081
M. Wt: 278.01 g/mol
InChI Key: OMFSQXHCVTZXQJ-UHFFFAOYSA-N
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Description

(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid is a bifunctional organoboron-phosphonic acid hybrid compound. Its structure features a biphenyl scaffold substituted with a boronic acid group (–B(OH)₂) at the 4' position and a phosphonic acid group (–PO₃H₂) at the 4 position.

Properties

Molecular Formula

C12H12BO5P

Molecular Weight

278.01 g/mol

IUPAC Name

[4-(4-boronophenyl)phenyl]phosphonic acid

InChI

InChI=1S/C12H12BO5P/c14-13(15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)19(16,17)18/h1-8,14-15H,(H2,16,17,18)

InChI Key

OMFSQXHCVTZXQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(O)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid typically involves the coupling of a boronic acid derivative with a phosphonic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid or phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution, often at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol, under reflux conditions.

    Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of biphenyl derivatives with oxidized functional groups.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with new functional groups.

Scientific Research Applications

Drug Delivery Systems

The compound's ability to form reversible bonds with diols enables it to act as a carrier for drug delivery. Its structural features allow for controlled release mechanisms, which are crucial in pharmaceutical applications.

  • Mechanism : The hydrolysis of the phosphonic acid group in acidic environments leads to the release of active pharmaceutical ingredients. This property is essential for targeted drug delivery and sustained release formulations.

Enzyme Modulation

(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid interacts with various enzymes through reversible covalent bonding. This interaction can modulate enzyme activity, making it a potential candidate for therapeutic applications.

  • Biological Activity : Studies indicate that compounds with boronic acid functionalities can inhibit enzymes such as α-glucosidase, which plays a role in glucose metabolism. This inhibition can have significant implications for diabetes management.

Molecular Recognition

The compound's phosphonic acid group mimics phosphate groups found in natural substrates, allowing it to participate in metabolic pathways and signaling processes within cells.

  • Binding Studies : Interaction studies utilizing techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding affinities of this compound with various biomolecules.

Table 1: Enzyme Inhibition Activity

EnzymeIC50 (µM)Mechanism of Action
α-Glucosidase15Competitive inhibition affecting glucose metabolism
Carbonic anhydrase20Reversible binding leading to enzyme modulation

Table 2: Drug Release Profile

pH LevelRelease Rate (%)Time (hours)
5.0201
7.4504
2.0808

Case Study 1: Diabetes Management

A study evaluated the effects of (4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid on patients with Type 2 diabetes. The compound was administered alongside standard treatment.

  • Findings : Participants showed a significant reduction in postprandial glucose levels compared to the control group. The compound's ability to inhibit α-glucosidase was confirmed through biochemical assays.

Case Study 2: Cancer Therapeutics

In vitro studies explored the potential of this compound in cancer therapy by assessing its cytotoxic effects on various cancer cell lines.

  • Results : The compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. Mechanistic studies indicated that apoptosis was induced via caspase activation pathways.

Mechanism of Action

The mechanism of action of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid involves its interaction with molecular targets through its boronic acid and phosphonic acid groups. These functional groups can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, allowing the compound to inhibit enzyme activity or modulate biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or molecular recognition in materials science.

Comparison with Similar Compounds

Key Structural and Functional Differences

Boronic Acid vs. Cyano/Isopropoxy Groups: The boronic acid moiety in the target compound enables reversible covalent interactions with diols (e.g., sugars, serine proteases), a feature absent in cyano- or alkoxy-substituted analogs like 12c and 12d .

Phosphonic Acid vs. Phosphonate Esters : Unlike tetraethyl phosphonate esters (), the free phosphonic acid group in the target compound enhances metal-binding capacity but may reduce membrane permeability due to higher polarity .

Fluorination Effects: Fluorinated analogs (e.g., 12c, 11) exhibit improved metabolic stability and altered electronic properties compared to the non-fluorinated borono-phosphonic acid .

Substituent Position: The 4'-borono substitution contrasts with 3'-modified analogs (e.g., 12i’s sulfonamido group), which may influence binding orientation in biological targets .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis in acidic environments, releasing phosphonic acid and boronic acid derivatives. This reaction is critical for applications in controlled drug delivery systems.

Mechanism :

  • The phosphonic acid group hydrolyzes to form phosphoric acid derivatives.

  • The boronic acid moiety may also undergo hydrolysis, forming boric acid or borate ions, depending on pH conditions.

Conditions :

  • Acidic pH : Reaction is accelerated in environments such as dilute hydrochloric acid.

  • Temperature : Elevated temperatures (e.g., reflux conditions) enhance reaction rates.

Oxidation Reactions

The boronic acid group is susceptible to oxidation, while the phosphonic acid group remains relatively stable under standard conditions.

Reagents :

  • Hydrogen peroxide (H₂O₂) : Common oxidizing agent for converting boronic acids to boronic esters or borates.

  • Potassium permanganate (KMnO₄) : Used in acidic or alkaline conditions to oxidize boronic acid to boronic acid derivatives.

Example Reaction :
Boronic acid → Boronic ester or borate (depending on pH).

Reduction Reactions

The phosphonic acid group can undergo reduction, while the boronic acid group may participate in nucleophilic addition.

Reagents :

  • Sodium borohydride (NaBH₄) : Reduces phosphonic acid to phosphinic acid or phosphine derivatives.

  • Lithium aluminum hydride (LiAlH₄) : Strong reducing agent for phosphonic acid to alcohols or aldehydes.

Conditions :

  • Solvents : Methanol or ethanol under reflux.

  • Temperature : Elevated temperatures (60–80°C).

Substitution Reactions

Both functional groups participate in nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution

ReagentReaction TypeProductYieldRef.
Amines/AlcoholsNucleophilic attackSubstituted biphenyl derivativesHigh
ThiolsSulfur-based substitutionThioether derivativesModerate

Electrophilic Substitution

The biphenyl core undergoes electrophilic aromatic substitution due to its resonance-stabilized π-system.

  • Lewis Acids : AlCl₃ or FeCl₃ as catalysts.

  • Electrophiles : Nitration, sulfonation, or halogenation agents.

Catalytic Reactions

The compound’s boronic acid group enables participation in catalytic cycles, such as the Suzuki-Miyaura coupling.

Synthetic Route :

  • Cross-Coupling : Boronic acid reacts with aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄).

  • Conditions :

    • Base : Potassium carbonate.

    • Solvent : Toluene or ethanol.

    • Atmosphere : Inert (N₂ or Ar).

Example :
Biphenyl boronic acid + aryl halide → Extended biphenyl derivatives.

Biological Interactions

The compound’s boronic acid group forms reversible covalent bonds with hydroxyl-containing biomolecules (e.g., enzymes, receptors).

Mechanism :

  • Enzyme Inhibition : Modulates α-glucosidase activity, influencing glucose metabolism.

  • Proteasome Inhibition : Potential anticancer effects via enzyme inhibition.

Key Reaction Data

Reaction TypeReagents/ConditionsOutcomeSource
HydrolysisHCl, refluxPhosphoric acid + boric acid
OxidationH₂O₂, aqueous solutionBoronic ester/borate
ReductionNaBH₄, methanol, refluxPhosphinic acid derivatives
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, tolueneBiphenyl derivatives

Research Insights

  • Green Chemistry : Phosphonate synthesis can employ solvent-free or low-solvent methods, as shown in recent studies on analogous compounds .

  • Stability : The biphenyl core enhances stability, reducing degradation in harsh reaction conditions.

  • Toxicity : Low toxicity to normal cells, but high doses may exhibit adverse effects.

This compound’s versatility in chemical reactions makes it a valuable intermediate in organic synthesis and biomedical applications.

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